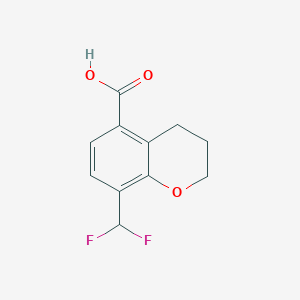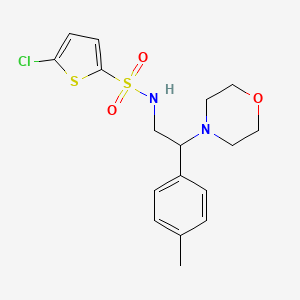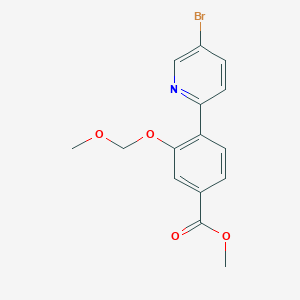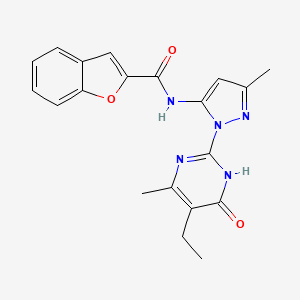
SJA710-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SJA710-6 ist eine zellpermeable Imidazopyridinamin-Verbindung, die für ihre Fähigkeit bekannt ist, die Differenzierung mesenchymaler Stammzellen in leberzellähnliche Zellen selektiv und potent zu induzieren. Diese Verbindung hat ein großes Potenzial im Bereich der regenerativen Medizin gezeigt, insbesondere bei leberbezogenen Therapien .
Wirkmechanismus
SJA710-6, also known as 2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine, is a cell-permeable imidazopyridinamine compound . This article will discuss the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is mesenchymal stem cells (MSCs) . MSCs are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), myocytes (muscle cells), and adipocytes (fat cells).
Mode of Action
This compound selectively and potently induces the differentiation of MSCs into hepatocyte-like cells . Hepatocytes are the main functional cells of the liver, responsible for protein synthesis, detoxification, and production of biochemicals necessary for digestion.
Biochemical Pathways
Upon treatment with this compound, MSCs exhibit typical morphological characteristics of hepatocytes within 14 days . These differentiated cells are able to store glycogen, secrete albumin, produce urea, and uptake low-density lipoprotein (LDL) . Additionally, this compound increases the mRNA levels of hepatocyte-specific genes, such as albumin, AFP, CK18, c-Met, CYP1A1, CYP2B1, HNF3β, and FoxH1 .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 100 mg/ml . This suggests that this compound may have good bioavailability due to its solubility.
Result of Action
The result of this compound’s action is the transformation of MSCs into hepatocyte-like cells . This transformation is characterized by the acquisition of typical hepatocyte functions, such as glycogen storage, albumin secretion, urea production, and LDL uptake .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable for up to 6 months at -80°C and for 1 month at -20°C . It is also important to protect this compound from light to maintain its stability .
Biochemische Analyse
Biochemical Properties
SJA710-6 interacts with MSCs to induce their differentiation into hepatocyte-like cells . This process involves the modulation of various biochemical reactions within the MSCs, leading to changes in their gene expression profiles and cellular functions
Cellular Effects
This compound has been shown to influence cell function by inducing the differentiation of MSCs into hepatocyte-like cells This process likely involves changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to induce the differentiation of MSCs into hepatocyte-like cells
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SJA710-6 beinhaltet die Bildung einer Imidazopyridinamin-Kernstruktur. Die wichtigsten Schritte umfassen:
Bildung des Imidazopyridinrings: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers erreicht.
Substitutionsreaktionen: Einführung der 4-Bromphenyl- und 4-Fluorphenylgruppen durch nucleophile Substitutionsreaktionen.
Abschließende Modifikationen: Addition der Propylgruppe, um die Synthese zu vervollständigen
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet:
Hochskalierung der Cyclisierungs- und Substitutionsreaktionen: .
Verwendung von Durchflussreaktoren: zur Aufrechterhaltung konstanter Reaktionsbedingungen.
Implementierung von Reinigungstechniken: wie Umkristallisation und Chromatographie, um die gewünschte Produktqualität zu erreichen
Analyse Chemischer Reaktionen
Reaktionstypen
SJA710-6 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Imidazopyridinamin-Kern modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich bei der Synthese und Modifikation von this compound
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Halogenierte Verbindungen und Nucleophile wie Amine oder Thiole
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Imidazopyridinamin-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Differenzierung von Stammzellen verwendet.
Biologie: Wird auf seine Rolle bei der Zelldifferenzierung und Signalwegen untersucht.
Medizin: Potenzielles Therapeutikum für Lebererkrankungen und regenerative Medizin.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Differenzierung mesenchymaler Stammzellen in leberzellähnliche Zellen induziert. Die Verbindung erhöht die mRNA-Spiegel von leberspezifischen Genen wie Albumin, Alpha-Fetoprotein, Cytokeratin 18, c-Met, Cytochrom P450 1A1, Cytochrom P450 2B1, Hepatozyten-Kernfaktor 3 Beta und Forkhead-Box H1. Dies führt zur Expression von leberspezifischen Proteinen und zur Erlangung von leberzellähnlichen Funktionen .
Wissenschaftliche Forschungsanwendungen
SJA710-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the differentiation of stem cells.
Biology: Investigated for its role in cellular differentiation and signaling pathways.
Medicine: Potential therapeutic agent for liver diseases and regenerative medicine.
Industry: Utilized in the development of new drugs and therapeutic strategies
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Neuronaler Differenzierungsinduktor III
- Autophagie-Induktor, STF-62247
- BCL6-Inhibitor, 79-6
- Insulin-Expressionsinduktor, BRD7389
- CBFβ-Aktivator, Kartogenin
- SIRT1-Aktivator II
- PD 169316
- Neurogenes-Induktor V, KHS101
- VEGF-Induktor, GS4012 .
Einzigartigkeit
SJA710-6 ist einzigartig in seiner Fähigkeit, die Differenzierung mesenchymaler Stammzellen in leberzellähnliche Zellen mit hoher Effizienz (~47% bei 5 µM) selektiv zu induzieren. Diese Spezifität und Potenz machen es zu einem wertvollen Werkzeug in der regenerativen Medizin und der leberbezogenen Forschung .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN4/c1-2-13-28-21(16-5-7-17(23)8-6-16)26-19-11-12-20(27-22(19)28)25-14-15-3-9-18(24)10-4-15/h3-12H,2,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNQWWSSADJSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=N2)NCC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2789365.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2789368.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2789371.png)
![2-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2789374.png)
![3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2789375.png)
![1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2789377.png)




![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole](/img/structure/B2789387.png)
